molecular formula C15H22ClNO2 B5025753 ((1r,3s,5R,7S)-3-chloroadamantan-1-yl)(morpholino)methanone

((1r,3s,5R,7S)-3-chloroadamantan-1-yl)(morpholino)methanone

Cat. No.: B5025753
M. Wt: 283.79 g/mol
InChI Key: CESVVADNQWIQSU-UHFFFAOYSA-N
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Description

((1r,3s,5R,7S)-3-chloroadamantan-1-yl)(morpholino)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. The compound features a chloroadamantane moiety linked to a morpholino group via a methanone bridge, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

(3-chloro-1-adamantyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c16-15-8-11-5-12(9-15)7-14(6-11,10-15)13(18)17-1-3-19-4-2-17/h11-12H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESVVADNQWIQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C23CC4CC(C2)CC(C4)(C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1r,3s,5R,7S)-3-chloroadamantan-1-yl)(morpholino)methanone typically involves multi-step organic reactions. One common approach is to start with adamantane derivatives, which undergo chlorination to introduce the chlorine atom at the desired position. This is followed by the introduction of the morpholino group through nucleophilic substitution reactions. The final step involves the formation of the methanone bridge, often achieved through carbonylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

((1r,3s,5R,7S)-3-chloroadamantan-1-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed under anhydrous conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, ((1r,3s,5R,7S)-3-chloroadamantan-1-yl)(morpholino)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for probing the active sites of various enzymes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific molecular pathways.

Industry

In the industrial sector, the compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of high-performance polymers and resins.

Mechanism of Action

The mechanism of action of ((1r,3s,5R,7S)-3-chloroadamantan-1-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds like 1-chloroadamantane and 1-hydroxyadamantane share structural similarities with ((1r,3s,5R,7S)-3-chloroadamantan-1-yl)(morpholino)methanone.

    Morpholine derivatives: Compounds such as morpholine-4-carboxylic acid and N-methylmorpholine are structurally related due to the presence of the morpholino group.

Uniqueness

What sets this compound apart is the combination of the chloroadamantane and morpholino moieties linked by a methanone bridge. This unique structure imparts distinct chemical properties, making it a versatile compound for various applications.

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